N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide
Description
Properties
CAS No. |
15231-14-8 |
|---|---|
Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(3-oxo-2-phenyl-3-pyridin-3-ylpropanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c24-18(15-8-4-10-21-12-15)17(14-6-2-1-3-7-14)20(26)23-19(25)16-9-5-11-22-13-16/h1-13,17H,(H,23,25,26) |
InChI Key |
COEFERPYKBXXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)C(=O)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Process
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of pyridinium salt intermediate | Pyridinium salt precursor and α-cyano-α-aryl acrylate compound | Heating at ~105°C for 72 hours, then cooling to 20–33°C | Pyridinium zwitterionic compound |
| 2 | Conversion to cyanopyridine compound | Treatment with reagents such as phosphorus oxychloride (POCl3), phosphorus tribromide (PBr3), or trifluoromethanesulfonic anhydride | Stirring in organic solvent (e.g., methylene chloride) at 0–25°C | Cyanopyridine compound with halogen or triflate substituent |
| 3 | Regioselective amination | Reaction with amine compound (e.g., morpholine) in alcoholic solvent like methanol | 0–25°C, slow addition over 10–60 minutes, stirring for ~48 hours | Tetra-substituted pyridine compound |
| 4 | Hydrogenation | Catalytic hydrogenation using palladium-based catalysts (e.g., 20% palladium hydroxide on carbon) in methanol with organic base (triethylamine) | Hydrogen pressure ~30–48 psi, temperature 20–45°C, reaction time 2–42 hours | Amino-substituted cyanopyridine compound |
| 5 | Hydrolysis | Acidic or basic hydrolysis of nitrile group | Conditions vary, typically mild acidic medium | Final carboxamide pyridine compound |
Reaction Details and Optimization
Pyridinium salt formation is achieved by reacting pyridinium salts with α-cyano-α-aryl acrylate compounds, which can be prepared separately or in situ. The reaction is conducted at elevated temperatures (~105°C) for extended periods (~72 hours) to ensure completion.
Halogenation or triflation of the pyridinium zwitterionic compound is performed with reagents such as POCl3 or PBr3, facilitating the introduction of a good leaving group for subsequent nucleophilic substitution.
Amination is regioselective and performed in alcoholic solvents at low to moderate temperatures (0–25°C) to control reaction rate and selectivity. Morpholine is a preferred amine, added slowly to avoid side reactions. Stirring for about 48 hours ensures full conversion.
Hydrogenation utilizes palladium-based catalysts under hydrogen atmosphere at mild temperatures (20–45°C) and moderate pressure (~40 psi). The presence of an organic base like triethylamine helps maintain reaction conditions and catalyst activity. Reaction times vary from 2 to 42 hours, commonly around 21 hours.
Hydrolysis of the nitrile group to the carboxamide is conducted under acidic or basic conditions depending on the substrate stability and desired yield. Acidic hydrolysis is often preferred for cleaner reactions.
Research Findings and Analytical Data
Yield and Purity
The multi-step synthesis yields the target compound with high purity, typically exceeding 95%, after chromatographic purification and recrystallization.
Reaction times and temperatures are optimized to maximize yield and minimize by-products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) confirms the presence of pyridine rings, amide protons, and phenyl groups.
Infrared Spectroscopy (IR) shows characteristic amide carbonyl stretching bands around 1650 cm⁻¹.
Mass Spectrometry (MS) confirms molecular weight consistent with the expected structure.
Biological Relevance
Pyridine-carboxamide derivatives, including this compound, have been reported as intermediates in the synthesis of neurokinin-1 receptor antagonists, which have therapeutic potential in neurological and inflammatory conditions.
Related pyridine-carboxamide derivatives have shown potential biological activities such as antimicrobial and anti-diabetic effects, though specific bioactivity data for this compound require further study.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Pyridinium salt formation | Pyridinium salt + α-cyano-α-aryl acrylate | Heat 105°C, 72 h | Pyridinium zwitterionic salt | In situ or separate preparation |
| 2 | Halogenation/triflation | Pyridinium zwitterionic salt | POCl3/PBr3/(F3CSO2)2O, 0–25°C | Cyanopyridine compound | Organic solvent, e.g., methylene chloride |
| 3 | Amination | Cyanopyridine compound + amine (morpholine) | Methanol, 0–25°C, 48 h | Tetra-substituted pyridine | Slow amine addition |
| 4 | Hydrogenation | Tetra-substituted pyridine | Pd(OH)2/C, H2 (40 psi), 20–45°C, 2–42 h | Amino-substituted cyanopyridine | Base present (triethylamine) |
| 5 | Hydrolysis | Amino-substituted cyanopyridine | Acidic/basic hydrolysis | Final carboxamide pyridine | Mild conditions preferred |
Chemical Reactions Analysis
Types of Reactions
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4, hydrogen gas (H2) with nickel or rhodium catalysts.
Nucleophiles: Grignard reagents, organolithium compounds, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related 3-pyridinecarboxamide derivatives based on substituent variations and hypothetical pharmacological implications:
Structural Features and Substituent Analysis
Key Observations
Substituent Diversity: The target compound’s 1,3-dioxo-2-phenylpropyl group distinguishes it from thioether-linked isoxazole or thienyl derivatives (e.g., compounds in ). The diketone moiety may improve solubility or serve as a hydrogen-bond acceptor, whereas thioether-linked substituents could enhance membrane permeability . Compounds with phenothiazine-azetidine cores (e.g., ) diverge significantly in structure, suggesting distinct biological targets (e.g., CNS disorders vs. kinase inhibition).
Pharmacological Hypotheses: Isoxazole-containing analogs (e.g., ) are often associated with kinase inhibition due to isoxazole’s ability to mimic ATP’s adenine ring. The target compound’s lack of isoxazole may shift its mechanism toward non-kinase targets, such as enzymes requiring diketone coordination. The dual pyridine rings in the target compound could facilitate interactions with metal ions or aromatic residues in binding pockets, a feature less pronounced in single-pyridine derivatives.
Metabolic and Synthetic Considerations: Thioether linkages (common in ) are susceptible to oxidative metabolism, whereas the target compound’s diketone group may confer greater stability.
Biological Activity
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O3. It features a dioxo group, a phenyl ring, and pyridine moieties that contribute to its biological activity. The compound's structure allows for various interactions with biological targets, which are critical for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 312.34 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxicity of this compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 22.8 |
These results indicate a promising lead for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the phenyl and pyridine rings can significantly influence its potency and selectivity.
Key Findings:
- Substitution on the phenyl ring enhances antitumor activity.
- The presence of electron-withdrawing groups on the pyridine moiety increases binding affinity to target enzymes.
- The dioxo group is crucial for maintaining bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
